REACTION_CXSMILES
|
F[C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:11][NH:12][S:13]([CH3:16])(=[O:15])=[O:14].O>CN1C(=O)CCC1>[C:4]([C:3]1[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:2]=1[N:12]([CH3:11])[S:13]([CH3:16])(=[O:15])=[O:14])#[N:5]
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Name
|
|
Quantity
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4.6 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1)C
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Name
|
|
Quantity
|
7.5 g
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Type
|
reactant
|
Smiles
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CNS(=O)(=O)C
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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CN1CCCC1=O
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Name
|
|
Quantity
|
70 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
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Details
|
stirred for 16 h at 120° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
the solid B-1a (HPLC-MS: tRet.=1.22 min; MS (M+NH4)+=242) is suction filtered
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Duration
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1.22 min
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Type
|
CUSTOM
|
Details
|
used without any further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)C)N(S(=O)(=O)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |